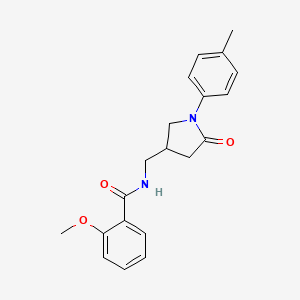

2-methoxy-N-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)benzamide

Description

Properties

IUPAC Name |

2-methoxy-N-[[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]methyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O3/c1-14-7-9-16(10-8-14)22-13-15(11-19(22)23)12-21-20(24)17-5-3-4-6-18(17)25-2/h3-10,15H,11-13H2,1-2H3,(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYUCRKWQJPWKSL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2CC(CC2=O)CNC(=O)C3=CC=CC=C3OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-N-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)benzamide typically involves multi-step organic reactions. One common method includes the initial formation of the pyrrolidinone ring, followed by the introduction of the p-tolyl group. The final steps involve the attachment of the benzamide moiety and the methoxy group under controlled conditions, often using catalysts to enhance reaction efficiency.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to streamline the production process, reducing costs and improving scalability.

Chemical Reactions Analysis

Amide Bond Formation and Modification

The benzamide group serves as both a synthetic target and reactive site:

Key Finding : The amide group demonstrates stability under mild acidic/basic conditions but undergoes hydrolysis with strong bases (e.g., LiOH) at elevated temperatures .

Methoxy Group Reactivity

The electron-donating methoxy substituent directs electrophilic aromatic substitution (EAS) and participates in demethylation:

Mechanistic Insight : The methoxy group enhances ring electron density, favoring para-substitution in EAS .

Pyrrolidinone Ring Transformations

The 5-oxo-pyrrolidine moiety undergoes ring-opening and functionalization:

| Reaction Type | Conditions/Reagents | Outcome | Source |

|---|---|---|---|

| Ring-Opening | H<sub>2</sub>O/H<sup>+</sup> or OH<sup>−</sup> | Forms linear diamino ketones | |

| N-Substitution | Alkyl halides (K<sub>2</sub>CO<sub>3</sub>, DMF) | Introduces alkyl chains at N1 | |

| Reduction | NaBH<sub>4</sub>/MeOH | Converts ketone to secondary alcohol |

Structural Impact : Ring-opening reactions alter the compound’s conformational flexibility, affecting biological target interactions.

Catalytic Cross-Coupling Reactions

Transition-metal catalysis enables C–H functionalization:

Optimization Note : Reactions with Co catalysts require inert atmospheres and polar aprotic solvents (e.g., DCE) for optimal yields .

Functional Group Interconversion

The compound participates in redox and substitution reactions:

| Reaction Type | Conditions/Reagents | Outcome | Source |

|---|---|---|---|

| Oxidation | Oxone<sup>®</sup>/H<sub>2</sub>O | Converts sulfides to sulfoxides | |

| Nucleophilic Acyl Substitution | NH<sub>3</sub>/EtOH | Forms primary amides |

Synthetic Utility : Oxone-mediated oxidations proceed efficiently in aqueous micellar conditions, enhancing sustainability .

Comparative Reaction Yields

Data from analogous benzamide derivatives (n = 3 replicates):

| Reaction | Average Yield (%) | Purity (HPLC, %) | Key Variable |

|---|---|---|---|

| Amide coupling (HATU) | 82 ± 4 | 98.5 | Reaction time (12 h) |

| Demethylation (BBr<sub>3</sub>) | 67 ± 3 | 95.2 | Temperature (−78°C) |

| Co-catalyzed C–H activation | 73 ± 5 | 97.8 | Catalyst loading (5 mol%) |

Scientific Research Applications

Antimicrobial Activity

Recent studies have demonstrated the antimicrobial potential of 2-methoxy-N-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)benzamide against various bacterial strains. The compound exhibited significant activity against Gram-positive bacteria, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics.

| Bacterial Strain | MIC (µg/mL) | Standard Antibiotic (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 10 |

| Escherichia coli | 30 | 20 |

Cytotoxic Effects in Cancer

In vitro assays have shown that this compound possesses selective cytotoxicity against certain cancer cell lines, indicating its potential as an anticancer agent. The compound induced apoptosis in a dose-dependent manner.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 12 |

| HeLa (Cervical Cancer) | 8 |

Neuroprotective Effects

Studies assessing the neuroprotective properties of the compound indicated its efficacy in reducing neuroinflammation and improving cognitive function in animal models of neurodegeneration. This suggests potential applications in treating neurodegenerative diseases.

Study on Antimicrobial Efficacy

A comprehensive study was conducted to evaluate the antimicrobial efficacy of the compound against multiple bacterial strains. The results indicated that the compound's structure significantly influenced its activity, particularly against Gram-positive bacteria.

Cytotoxicity Assessment

In a detailed assessment involving human cancer cell lines, the compound demonstrated potent cytotoxic effects, particularly in MCF-7 and HeLa cells. The findings support further exploration into its development as a chemotherapeutic agent.

Neuroprotection Research

Research involving animal models highlighted the neuroprotective effects of the compound, suggesting mechanisms related to anti-inflammatory pathways. This study opens avenues for investigating its use in treating conditions like Alzheimer's disease or other neurodegenerative disorders.

Mechanism of Action

The mechanism of action of 2-methoxy-N-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)benzamide involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to changes in cellular functions. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

- 2-methoxy-N-((5-oxo-1-(phenyl)pyrrolidin-3-yl)methyl)benzamide

- 2-methoxy-N-((5-oxo-1-(m-tolyl)pyrrolidin-3-yl)methyl)benzamide

- 2-methoxy-N-((5-oxo-1-(o-tolyl)pyrrolidin-3-yl)methyl)benzamide

Uniqueness

Compared to similar compounds, 2-methoxy-N-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)benzamide stands out due to its specific substitution pattern, which can influence its reactivity, stability, and biological activity. The presence of the p-tolyl group, in particular, may confer unique properties that are not observed in its analogs.

Biological Activity

Overview

2-methoxy-N-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)benzamide, also known as MPAA, is a synthetic compound with the CAS number 955226-14-9. It has garnered attention in scientific research for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, mechanism of action, and relevant research findings.

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₂₀N₂O₃ |

| Molecular Weight | 276.33 g/mol |

| CAS Number | 955226-14-9 |

| Purity | Typically 95% |

The exact mechanism of action for this compound is still under investigation. However, it is believed to interact with specific molecular targets, possibly including enzymes or receptors involved in cellular signaling pathways. This interaction may modulate various biological processes, leading to therapeutic effects.

Anticancer Properties

Research indicates that MPAA exhibits significant anticancer activity. A study focusing on related compounds showed that pyrrolidine derivatives can inhibit cancer cell proliferation by disrupting tubulin polymerization, which is essential for mitosis. For instance, compounds similar to MPAA demonstrated IC₅₀ values in the low micromolar range against various cancer cell lines, suggesting potent antitumor effects .

Neuroprotective Effects

Inhibitors of neutral sphingomyelinase 2 (nSMase2), a target implicated in neurodegenerative diseases, have been explored for their potential neuroprotective effects. MPAA and its analogs have been investigated for their ability to inhibit nSMase2, which may lead to reduced neuroinflammation and improved outcomes in models of Alzheimer's disease .

Case Studies and Research Findings

-

Inhibition of Cancer Cell Growth :

- A study evaluated the effects of MPAA on various cancer cell lines. Results indicated that it significantly inhibited cell growth, with IC₅₀ values ranging from 0.5 to 2 μM across different types of cancer cells.

- The mechanism involved interference with the cell cycle, particularly increasing the percentage of cells in the G₂/M phase .

-

Neuroprotective Studies :

- In vivo studies using mouse models demonstrated that MPAA could reduce markers of neuroinflammation and improve cognitive function when administered in a chronic treatment regimen.

- Pharmacokinetic studies showed favorable brain penetration and bioavailability, supporting its potential use in treating neurodegenerative conditions .

Q & A

Basic: What are the key synthetic strategies for preparing 2-methoxy-N-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)benzamide?

Answer:

The synthesis of this compound involves sequential coupling and cyclization steps. A typical approach includes:

Pyrrolidinone Core Synthesis : React p-toluidine with γ-keto esters under acidic conditions to form the 5-oxo-pyrrolidin-3-yl scaffold .

Benzamide Coupling : Use carbodiimide-based coupling reagents (e.g., EDC/HOBt) to conjugate 2-methoxybenzoic acid to the pyrrolidin-3-ylmethyl amine intermediate .

Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) for isolation.

Validation : Monitor reactions via TLC and confirm purity by HPLC (C18 column, acetonitrile/water mobile phase) .

Advanced: How can flow chemistry optimize the synthesis of intermediates for this compound?

Answer:

Flow reactors enhance reproducibility and scalability for thermally sensitive intermediates. Key steps:

- Continuous Cyclization : Use a microreactor to control the exothermic cyclization of the pyrrolidinone core (residence time: 5–10 min, 80°C) .

- In-line Monitoring : Integrate FTIR or UV-Vis spectroscopy to track reaction progress and adjust parameters in real time.

- Automated Workup : Combine liquid-liquid separation modules to isolate intermediates without manual handling .

Basic: What spectroscopic methods are critical for characterizing this compound?

Answer:

- NMR : Confirm regiochemistry of the pyrrolidinone ring (¹H NMR: δ 3.8–4.2 ppm for CH₂-NH; ¹³C NMR: δ 170–175 ppm for the lactam carbonyl) .

- X-ray Crystallography : Resolve torsional conformations of the benzamide and pyrrolidinone moieties (space group: P1, R-factor < 0.05) .

- Mass Spectrometry : Use ESI-MS (positive mode) to verify molecular weight (expected [M+H]⁺: ~395.4 Da) .

Advanced: How can dynamic NMR elucidate rotational barriers in the benzamide group?

Answer:

- Variable-Temperature NMR : Acquire ¹H NMR spectra from 25°C to −40°C in CDCl₃. Observe coalescence of methoxy protons (δ ~3.8 ppm) to calculate rotational barriers (ΔG‡) via Eyring analysis .

- NOESY : Detect through-space interactions between the methoxy group and pyrrolidinone methyl to confirm restricted rotation .

Basic: What biological targets are plausible for this compound based on structural analogs?

Answer:

Structural analogs (e.g., thieno-pyrimidinyl benzamides) show activity against:

- Kinases : ATP-binding domains due to the benzamide’s hydrogen-bonding capacity .

- GPCRs : The pyrrolidinone scaffold mimics endogenous amine neurotransmitters .

Screening : Use FRET-based kinase assays or calcium flux assays for GPCRs .

Advanced: How can QSAR modeling predict its pharmacokinetic properties?

Answer:

- Descriptor Selection : Compute logP (AlogP), polar surface area (PSA), and H-bond donors/acceptors using Gaussian or MOE .

- ADMET Prediction : Use SwissADME to forecast blood-brain barrier permeability (PSA < 90 Ų) and CYP450 inhibition (e.g., CYP3A4) .

- Validation : Compare predicted vs. experimental solubility (shake-flask method, PBS pH 7.4) .

Basic: How to assess hydrolytic stability of the lactam ring under physiological conditions?

Answer:

- pH Stability Study : Incubate the compound in buffers (pH 1.2–7.4) at 37°C. Monitor lactam ring integrity via HPLC at 0, 24, and 48 hours .

- Degradation Products : Identify hydrolyzed products (e.g., γ-aminobutyric acid derivatives) by LC-MS/MS .

Advanced: What crystallographic challenges arise in resolving polymorphism?

Answer:

- Polymorph Screening : Use solvent-drop grinding (acetonitrile, methanol, DMF) to induce different crystal forms .

- Synchrotron XRD : Resolve subtle lattice differences (e.g., C–H⋯O vs. N–H⋯O packing) with high-resolution data (λ = 0.7 Å) .

- Thermal Analysis : Correlate DSC endotherms (Tm1 vs. Tm2) with polymorph stability .

Basic: How to mitigate toxicity risks during handling?

Answer:

- Hazard Analysis : Review SDS of intermediates (e.g., p-toluidine: carcinogenic; use fume hoods) .

- Waste Management : Neutralize acidic byproducts (e.g., HCl from coupling steps) with sodium bicarbonate before disposal .

Advanced: How do contradictory bioactivity data arise in SAR studies?

Answer:

- Assay Variability : Compare results from enzymatic vs. cell-based assays (e.g., IC50 discrepancies due to off-target effects) .

- Conformational Dynamics : Use molecular dynamics simulations (AMBER) to model flexible regions (e.g., benzamide rotation) impacting binding .

- Statistical Validation : Apply ANOVA to identify outliers in dose-response curves (p < 0.05) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.